molecular formula C19H22N2O4 B3791900 methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate

methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate

Cat. No.: B3791900
M. Wt: 342.4 g/mol
InChI Key: LVYPZOGVNOTJBQ-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate is a complex organic compound that features a quinoline moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and piperidine precursors. Key steps may involve:

    Formation of the quinoline moiety: This can be achieved through Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.

    Piperidine ring formation: This can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling reactions: The quinoline and piperidine units are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3, PCC

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Halogens, nucleophiles like amines or thiols

Major Products

    Oxidation products: Ketones, aldehydes

    Reduction products: Alcohols

    Substitution products: Various substituted quinoline derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate involves interactions with molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the piperidine ring can interact with protein targets, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinine, chloroquine

    Piperidine derivatives: Such as piperine, risperidone

Uniqueness

Methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate is unique due to its specific combination of quinoline and piperidine structures, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-11-5-4-6-13-9-15(12(2)20-17(11)13)18(23)21-8-7-14(22)10-16(21)19(24)25-3/h4-6,9,14,16,22H,7-8,10H2,1-3H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYPZOGVNOTJBQ-GOEBONIOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N3CCC(CC3C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N3CC[C@@H](C[C@@H]3C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate
Reactant of Route 4
methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.